molecular formula C12H16ClN3O3 B2689449 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride CAS No. 1233953-05-3

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

Cat. No.: B2689449
CAS No.: 1233953-05-3
M. Wt: 285.73
InChI Key: KLOJNYKWKGFYNJ-UHFFFAOYSA-N
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Description

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a nitro group and a piperidine ringThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and potential therapeutic uses .

Scientific Research Applications

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:

Future Directions

The importance of piperidine nucleus in the field of drug discovery has been highlighted in recent studies . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and piperidine substitution, ensuring high yield and purity. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the development of new therapeutic agents and in various research applications .

Properties

IUPAC Name

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOJNYKWKGFYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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